Dihydroxy Bendamustine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

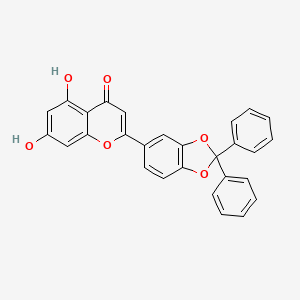

Dihydroxy Bendamustine-d3 (DBM-d3) is an innovative chemical compound that has the potential to revolutionize the way scientists and researchers approach lab experiments. DBM-d3 is a derivative of bendamustine, a drug commonly used to treat certain types of cancer. Its unique properties make it an attractive option for use in a variety of laboratory experiments.

Scientific Research Applications

Inhibition of STAT3 by Bendamustine

Bendamustine inhibits the signal transducer and activator of transcription 3 (STAT3), contributing to its anticancer effects. This inhibition is notably absent in the inactive metabolite dihydroxy bendamustine (HP2), indicating a specific action of bendamustine rather than its metabolites. The study reveals that bendamustine binds to STAT3, affecting its function as a transcriptional activator in cancer cell lines, through a mechanism that involves covalent bonds, highlighting its potential therapeutic applications beyond DNA alkylation (Iwamoto et al., 2017).

Pharmacokinetic and Pharmacodynamic Profile

Bendamustine undergoes rapid hydrolysis to form metabolites including monohydroxy-bendamustine and dihydroxy-bendamustine, with the latter showing little or no activity. This process and the minimal involvement of Cytochrome P450 1A2 in its elimination suggest a low likelihood of drug–drug interactions, providing a pharmacokinetic foundation for its use in specific patient populations without significant alteration in systemic exposure due to age, race, or sex (Darwish et al., 2015).

Metabolite Profiling in Human Urine

A study on the metabolite profiling of bendamustine in human urine after administration reveals extensive metabolism involving various conversions and conjugations, including hydrolysis (the primary pathway), cysteine conjugation, and subsequent biotransformation. This comprehensive metabolite profile indicates the drug's complex metabolism and the role of its derivatives in therapeutic efficacy and safety (Dubbelman et al., 2012).

Synthesis of Deuterium-Labeled Bendamustine

Research on the synthesis of deuterium-labeled bendamustine, including dihydroxy bendamustine-d3, has led to an effective method using DCl as a catalyst and D2O as a deuterium source. This process allows for high deuterium incorporation, providing a valuable tool for clinical studies and a deeper understanding of bendamustine's pharmacokinetics and dynamics, offering insights into its metabolic pathways and potential interactions (Liu et al., 2018).

Mechanism of Action

Target of Action

Dihydroxy Bendamustine-d3, a derivative of Bendamustine, primarily targets DNA within cells . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . These alkyl groups interact with the DNA bases, leading to intra- and inter-strand crosslinks . This interaction with DNA is crucial for the compound’s cytotoxic effects .

Mode of Action

The mode of action of Dihydroxy Bendamustine-d3 involves the formation of covalent bonds with DNA bases, resulting in intra- and inter-strand crosslinks . This crosslinking leads to disruptions in the DNA structure, which inhibits DNA replication and transcription, ultimately resulting in cell death . The compound is active against both active and quiescent cells .

Biochemical Pathways

The biochemical pathways affected by Dihydroxy Bendamustine-d3 are primarily related to DNA synthesis and repair . The DNA crosslinks induced by the compound disrupt normal DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cancer cells .

Pharmacokinetics

Bendamustine, from which Dihydroxy Bendamustine-d3 is derived, is rapidly metabolized in the body . After intravenous administration, Bendamustine concentrations peak at the end of the infusion . The compound is then rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 . The systemic exposure to Bendamustine is comparable between adult and pediatric patients .

Result of Action

The primary result of Dihydroxy Bendamustine-d3’s action is the induction of cell death . By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cellular processes, including DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, effectively inhibiting the growth and proliferation of cancer cells .

Action Environment

The action of Dihydroxy Bendamustine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s metabolism, particularly if these drugs interact with CYP1A2, the enzyme involved in Bendamustine metabolism . Additionally, factors such as the patient’s age, race, and sex have been shown to have no significant effect on systemic exposure to Bendamustine . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

properties

IUPAC Name |

4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDIDKYVZPCNV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxy Bendamustine-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)